molecular formula C9H8ClNO B1604653 3-Chloro-4-ethoxybenzonitrile CAS No. 916596-02-6

3-Chloro-4-ethoxybenzonitrile

Cat. No.: B1604653
CAS No.: 916596-02-6
M. Wt: 181.62 g/mol
InChI Key: XEOUAHORYSGJPD-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzonitrile is an organic compound belonging to the benzonitrile family. It is characterized by a chloro group at the third position and an ethoxy group at the fourth position on the benzene ring, with a nitrile group attached to the benzene ring. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-ethoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzonitrile with ethyl alcohol in the presence of a base. Another method includes the dehydration of the aldoxime of 3-chlorobenzaldehyde .

Industrial Production Methods: In industrial settings, this compound is often produced via ammoxidation, which involves the reaction of 3-chlorotoluene with ammonia and oxygen. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products:

    Oxidation: 3-Chloro-4-ethoxybenzoic acid.

    Reduction: 3-Chloro-4-ethoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-ethoxybenzonitrile is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxybenzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .

Comparison with Similar Compounds

    3-Chlorobenzonitrile: Similar structure but lacks the ethoxy group.

    4-Ethoxybenzonitrile: Similar structure but lacks the chloro group.

    3-Chloro-4-methoxybenzonitrile: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness: 3-Chloro-4-ethoxybenzonitrile is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-4-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOUAHORYSGJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649715
Record name 3-Chloro-4-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916596-02-6
Record name 3-Chloro-4-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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